An In-depth Technical Guide to Enalaprilat D5: Structure, Properties, and Applications
An In-depth Technical Guide to Enalaprilat D5: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of Enalaprilat D5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor, Enalaprilat. Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical properties, mechanism of action, and, most critically, its application as an internal standard in advanced analytical methodologies. The guide includes detailed experimental protocols and visual workflows to support research and development activities.
Core Chemical Identity and Properties
Enalaprilat D5 is the stable isotope-labeled form of Enalaprilat, where five hydrogen atoms on the phenyl ring have been replaced with deuterium.[1] This substitution results in a mass shift that makes it an ideal internal standard for mass spectrometry-based quantification of Enalaprilat in biological matrices.[2] While its primary role is in bioanalysis, its chemical behavior mirrors that of the parent compound, Enalaprilat, an active metabolite of the prodrug Enalapril.[3][4]
Chemical Structure and Identification
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IUPAC Name: (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid[1]
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Synonyms: MK-422 D5, Enalaprilat-(phenyl-d5)
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Parent Compound: Enalaprilat (MK-422)
Physicochemical Data
The key physicochemical properties of Enalaprilat D5 and its sodium salt form are summarized below. This data is essential for method development, formulation, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉D₅N₂O₅ | |
| Molecular Weight | 353.42 g/mol | |
| Exact Mass | 353.19990560 Da | |
| CAS Number | 349554-00-3 | |
| Form | Solid / White to off-white crystalline powder | |
| Purity | ≥98% | |
| Storage Conditions | -80°C (6 months), -20°C (1 month) | |
| Enalaprilat-d5 sodium MW | 397.39 g/mol | |
| Enalaprilat-d5 sodium Formula | C₁₈H₁₇D₅N₂NaO₅ |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Enalaprilat D5 is chemically and functionally analogous to Enalaprilat, a potent competitive inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.
The mechanism involves the following key steps:
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ACE Inhibition: Enalaprilat binds to the active site of ACE, preventing the conversion of the inactive peptide Angiotensin I to the potent vasoconstrictor Angiotensin II.
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Reduced Angiotensin II: The resulting decrease in plasma Angiotensin II levels leads to vasodilation (widening of blood vessels) and reduced vasopressor activity.
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Aldosterone Suppression: Lower Angiotensin II levels also decrease the secretion of aldosterone from the adrenal cortex. This reduction, though small, leads to a mild diuretic effect and a small increase in serum potassium.
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Bradykinin Potentiation: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE (also known as kininase II), Enalaprilat increases bradykinin levels, which further contributes to its antihypertensive effect.
The following diagram illustrates the central role of ACE within the RAAS pathway and the inhibitory action of Enalaprilat.
Caption: Mechanism of action of Enalaprilat within the Renin-Angiotensin-Aldosterone System (RAAS).
Application in Bioanalytical Methods
The primary and most critical application of Enalaprilat D5 is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium labeling provides a compound that is chemically identical to the analyte (Enalaprilat) but has a different mass. This allows for precise quantification by correcting for variability during sample preparation and ionization in the mass spectrometer.
Mass Spectrometry Data
Accurate quantification using LC-MS/MS relies on monitoring specific mass transitions from the precursor ion to a product ion. The established transitions for Enalaprilat and its deuterated standard are crucial for method setup.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source |
| Enalaprilat | 349.0 | 206.0 | Positive | |
| Enalaprilat D5 | 354.2 | 211.2 | Positive | |
| Enalapril | 377.1 | 234.0 | Positive | |
| Enalapril D5 | 382.1 | 239.2 | Positive |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Enalaprilat and its deuterated analog. These protocols are foundational for pharmacology studies and bioanalytical method validation.
Protocol: Quantification of Enalaprilat in Human Plasma by LC-MS/MS
This protocol outlines a validated method for the simultaneous determination of Enalapril and Enalaprilat in human plasma using their respective D5-labeled internal standards.
1. Preparation of Stock and Working Solutions:
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Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2.0 mg of Enalaprilat and Enalaprilat D5 into separate 2 mL volumetric flasks, dissolving and making up the volume with methanol. Store refrigerated at 2–8°C.
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Working Solutions: Prepare calibration curve (CC) standards and quality control (QC) samples by diluting the stock solutions to appropriate concentrations with a methanol:water (50:50, v/v) diluent.
2. Sample Preparation (Protein Precipitation):
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Pipette 300 µL of plasma (blank, CC, QC, or unknown sample) into a microcentrifuge tube.
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Add 900 µL of ice-cold acetonitrile containing the internal standards (Enalapril D5 and Enalaprilat D5).
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Vortex the mixture for 10 minutes.
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Centrifuge at 10,000 rpm for 15 minutes to precipitate proteins.
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Transfer the supernatant to an autosampler vial for analysis.
3. Chromatographic and Mass Spectrometric Conditions:
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LC System: HPLC system with a splitter.
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Column: Zorbax Eclipse C18 (150 × 4.6 mm, 5 µm).
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Mobile Phase: Acetonitrile and 0.1% formic acid in water (65:35, v/v).
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Flow Rate: 0.800 mL/min (with a 50:50 split).
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Injection Volume: 20 µL.
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Autosampler Temperature: 10°C.
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Total Run Time: 3.50 minutes.
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MS System: Triple quadrupole mass spectrometer.
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Ionization Mode: Positive Ionization, Multiple Reaction Monitoring (MRM).
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MRM Transitions: Monitor the transitions listed in the Mass Spectrometry Data table above.
The following diagram provides a visual representation of this bioanalytical workflow.
